molecular formula C15H16N2O B5273423 (2E)-2-cyano-N-cyclopropyl-3-(4-methylphenyl)but-2-enamide

(2E)-2-cyano-N-cyclopropyl-3-(4-methylphenyl)but-2-enamide

Cat. No.: B5273423
M. Wt: 240.30 g/mol
InChI Key: RCSDBHJOQCAVSY-SDNWHVSQSA-N
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Description

(2E)-2-cyano-N-cyclopropyl-3-(4-methylphenyl)but-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-cyclopropyl-3-(4-methylphenyl)but-2-enamide typically involves the reaction of a cyano-substituted alkene with a cyclopropylamine derivative. One common method involves the following steps:

    Starting Materials: 4-methylbenzaldehyde, malononitrile, and cyclopropylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.

    Procedure: The 4-methylbenzaldehyde is first reacted with malononitrile to form a cyano-substituted alkene. This intermediate is then reacted with cyclopropylamine to yield the desired enamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-cyclopropyl-3-(4-methylphenyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted enamides or other derivatives.

Scientific Research Applications

(2E)-2-cyano-N-cyclopropyl-3-(4-methylphenyl)but-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-cyclopropyl-3-(4-methylphenyl)but-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The cyclopropyl and 4-methylphenyl groups can influence the compound’s binding affinity and specificity towards its targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-N-cyclopropyl-3-phenylbut-2-enamide: Lacks the 4-methyl group on the phenyl ring.

    (2E)-2-cyano-N-cyclopropyl-3-(4-chlorophenyl)but-2-enamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    (2E)-2-cyano-N-cyclopropyl-3-(4-methoxyphenyl)but-2-enamide: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

(2E)-2-cyano-N-cyclopropyl-3-(4-methylphenyl)but-2-enamide is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. The combination of the cyano group, cyclopropyl ring, and 4-methylphenyl group provides a distinct set of properties that can be advantageous in specific applications.

Properties

IUPAC Name

(E)-2-cyano-N-cyclopropyl-3-(4-methylphenyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-3-5-12(6-4-10)11(2)14(9-16)15(18)17-13-7-8-13/h3-6,13H,7-8H2,1-2H3,(H,17,18)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSDBHJOQCAVSY-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C#N)C(=O)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C(\C#N)/C(=O)NC2CC2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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